molecular formula C20H20N2O4S B11360081 2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11360081
M. Wt: 384.5 g/mol
InChI Key: TXLXUUKPTFPVKH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl and thiazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent selection, temperature control, and catalyst usage are crucial in scaling up the synthesis process. The use of continuous flow reactors and automated systems can further improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It is employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide stands out due to its combined methoxyphenyl and thiazolyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C20H20N2O4S/c1-24-16-5-3-14(4-6-16)20-22-15(13-27-20)11-21-19(23)12-26-18-9-7-17(25-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

TXLXUUKPTFPVKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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